molecular formula C23H22N2O5S B11230690 4-[(4-methoxyphenyl)sulfonyl]-N-(3-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

4-[(4-methoxyphenyl)sulfonyl]-N-(3-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11230690
M. Wt: 438.5 g/mol
InChI Key: WPQJDTZMXNSULV-UHFFFAOYSA-N
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Description

4-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxybenzenesulfonyl group, a methylphenyl group, and a dihydrobenzoxazine carboxamide moiety. The intricate arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through the reaction of an ortho-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl group is introduced via sulfonylation reactions. This step often requires the use of sulfonyl chlorides and a base such as pyridine or triethylamine to facilitate the reaction.

    Attachment of the Methylphenyl Group: The methylphenyl group is typically introduced through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce a thiol derivative.

Scientific Research Applications

4-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer potential.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzenesulfonyl)-4-{[3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine
  • 1-(3-Chloro-4-methoxybenzenesulfonyl)-2-(3-methylphenyl)pyrrolidine
  • (3R,4S)-3-(4-Methoxybenzenesulfonyl)-4-{[(3-methylphenyl)methyl]amino}-1λ⁶-thiolane-1,1-dione

Uniqueness

4-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(3-methylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H22N2O5S/c1-16-6-5-7-17(14-16)24-23(26)22-15-25(20-8-3-4-9-21(20)30-22)31(27,28)19-12-10-18(29-2)11-13-19/h3-14,22H,15H2,1-2H3,(H,24,26)

InChI Key

WPQJDTZMXNSULV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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